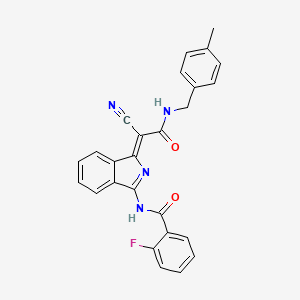
(S,R,S)-AHPC-C8-NH2 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC dihydrochloride, also known as VH032-NH2 dihydrochloride, is a VHL ligand used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .
Chemical Reactions Analysis
(S,R,S)-AHPC dihydrochloride can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .Applications De Recherche Scientifique
Catalyst Synthesis and Characterization
- Pt/C Catalyst Synthesis Using AHCP : Ammonium hexachloroplatinate (AHCP, (NH4)2PtCl6) is utilized for synthesizing Pt/C catalysts, potentially applicable in fuel cells. The study used high-resolution transmission electron microscopy (HRTEM) to characterize the size and distribution of Pt particles obtained from AHCP on a carbon support. This research signifies AHCP's role in catalyst synthesis due to its low decomposition temperature and high aqueous solubility at room temperature (Verde et al., 2005).
Material Science and Film Applications
- Ammonium Heptamolybdate Films in Organic Solar Cells : Ammonium heptamolybdate (AHM) and its derivatives were examined as hole transport layers (HTLs) in organic solar cells. AHM-based HTLs were found to outperform common alternatives for devices with deep HOMO level active materials, indicating its potential in enhancing solar cell efficiency (Qiu et al., 2014).
Biochemistry and Microbiology
- Mycobacterium tuberculosis AhpC Mechanism : A study on Mycobacterium tuberculosis alkylhydroperoxidase C (AhpC) revealed its unique catalytic mechanism, where all three cysteine residues in the active site are crucial for its antioxidant activity. This insight contributes to understanding the biochemical pathways and resistance mechanisms in isoniazid-resistant strains of M. tuberculosis (Chauhan & Mande, 2002).
- AhpC's Role in Cellular Iron Metabolism : Research on Escherichia coli alkyl hydroperoxide reductase subunit C (AhpC) demonstrated its additional role in cellular iron metabolism, impacting the synthesis of enterobactin, a siderophore essential for ferric iron transport under iron-limiting conditions (Ma & Payne, 2012).
Material Synthesis and Properties
- Silicon-Based Ceramics from Polymer Precursors : A hyperbranched polycarbosilane named AHPCS was prepared as a source for hybrid materials and as a precursor to inorganic solids with unique microstructures and properties. The research highlights AHPCS's role in producing silicon carbide (SiC) and other ceramics with potential applications in composites and microelectronics (Interrante et al., 2002).
Mécanisme D'action
Target of Action
The primary target of (S,R,S)-AHPC-C8-NH2 (dihydrochloride), also known as VH032-NH2 dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin ligase complex, which plays a crucial role in cellular processes such as protein degradation, cell cycle regulation, and hypoxia sensing .
Mode of Action
(S,R,S)-AHPC-C8-NH2 (dihydrochloride) acts as a ligand for the VHL protein, facilitating its recruitment . This compound can be connected to a ligand for a target protein (e.g., BCR-ABL1) via a linker to form Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including misfolded proteins and proteins that need to be removed for regular cellular functions . By recruiting the VHL protein to target proteins, (S,R,S)-AHPC-C8-NH2 (dihydrochloride) facilitates the ubiquitination and degradation of these proteins .
Result of Action
The result of the action of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the degradation of its target proteins . For example, when connected to a ligand for BCR-ABL1, it forms a PROTAC that induces the degradation of BCR-ABL1 . This can have various molecular and cellular effects depending on the function of the target protein.
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLHRVOQDCWDGC-OXLNOHKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)
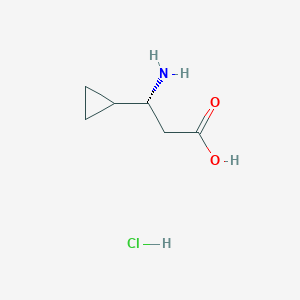
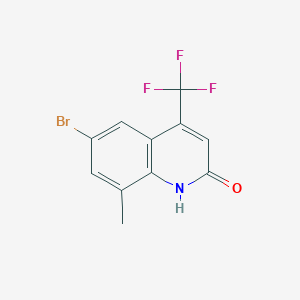
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
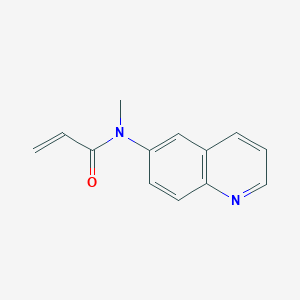
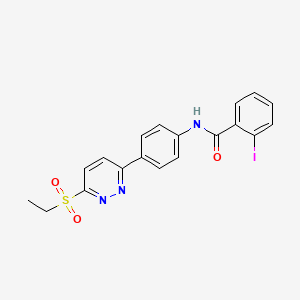
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)
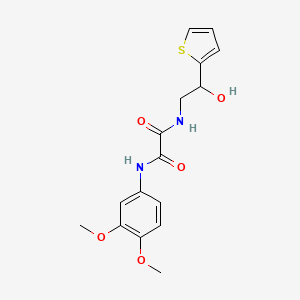
![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)
